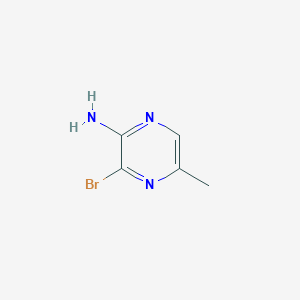

2-Amino-3-bromo-5-methylpyrazine

Übersicht

Beschreibung

2-Amino-3-bromo-5-methylpyrazine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Amino-3-bromo-5-methylpyrazine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-amino-5-methylpyrazine using N-bromosuccinimide (NBS) in an ethanol solvent at room temperature. This method yields the desired product with high efficiency (up to 90%) due to the strong directing effect of the amino group, which favors bromination at the 3-position . The general reaction scheme is as follows:

Starting Material: 2-Amino-5-methylpyrazine

Reagent: N-Bromosuccinimide (NBS)

Solvent: Ethanol

Reaction Conditions: Room temperature

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. It has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases. The presence of the bromine atom and amino group enhances its reactivity, making it a promising candidate for further development as an antioxidant agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The amino and bromine groups facilitate hydrogen bonding and halogen bonding interactions, respectively, which can modulate enzyme activity or receptor binding.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.

- Antioxidant Studies : In a comparative analysis with known antioxidants like ascorbic acid, this compound exhibited comparable radical scavenging activity in DPPH assays, suggesting its utility in formulations aimed at combating oxidative stress .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2-Amino-3-bromo-5-methylpyrazine serves as an important intermediate in the synthesis of various substituted pyridines and pyrazines. Its functional groups allow for selective chemical modifications, which can lead to the formation of novel compounds with diverse applications.

Key Applications:

- Building Block for Pharmaceuticals : It is utilized in the development of drug candidates due to its potential biological activities.

- Synthesis of Agrochemicals : The compound can be transformed into herbicides or fungicides through further chemical modifications.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anti-inflammatory effects. The ability to form hydrogen bonds enhances its interaction with biological targets, making it a candidate for drug design.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Material Science Applications

In material science, this compound has been explored for its role in creating supramolecular assemblies. The compound's ability to engage in hydrogen bonding interactions allows it to form stable structures with other molecules.

Example Application:

A research project highlighted the successful assembly of supramolecular structures using this compound and dihydroxybenzoic acid through hydrogen bonding interactions, showcasing its utility in nanotechnology.

Eigenschaften

IUPAC Name |

3-bromo-5-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNGEHYFPRPIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432522 | |

| Record name | 2-amino-3-bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74290-65-6 | |

| Record name | 2-amino-3-bromo-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.